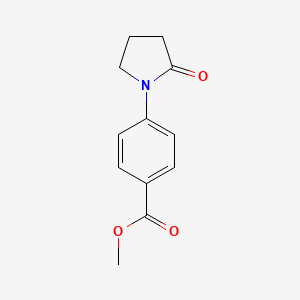
Methyl 4-(2-oxopyrrolidin-1-yl)benzoate
Vue d'ensemble
Description
“Methyl 4-(2-oxopyrrolidin-1-yl)benzoate” is a chemical compound with the molecular formula C12H13NO3 . It is related to other compounds such as “Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate” and “Methyl 4-(pyrrolidin-1-yl)benzoate” which have similar structures .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C12H13NO3/c1-15-12(14)10-4-6-11(7-5-10)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 . This indicates that the molecule consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 219.236 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the search results.Applications De Recherche Scientifique
Photophysical Properties
Methyl 4-(2-oxopyrrolidin-1-yl)benzoate has been studied for its unique photophysical properties. Yoon et al. (2019) synthesized S, N, and Se-modified methyl salicylate derivatives and investigated their absorption spectra and emission characteristics, highlighting the potential application in photophysical studies and materials science (Yoon et al., 2019).
Crystal Structure and Physicochemical Properties
Huang et al. (2021) conducted a comprehensive study on the crystal structure and physicochemical properties of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds. They used density functional theory (DFT) for molecular structure calculations, which could be significant for understanding the chemical behavior and applications of such compounds (Huang et al., 2021).
Antibacterial Activity
El-Haggar et al. (2015) explored the antibacterial activity of certain this compound derivatives. They synthesized novel compounds and evaluated their efficacy against various bacterial strains, providing insights into potential pharmaceutical applications (El-Haggar et al., 2015).
Synthesis and Molecular Engineering
Several studies have focused on the synthesis and molecular engineering of this compound and its derivatives. For instance, Koriatopoulou et al. (2008) described a novel synthesis route for pyrrolo[2,1-c][1,4]benzodiazocine ring system, starting from this compound, highlighting its potential in organic synthesis and medicinal chemistry (Koriatopoulou et al., 2008).
Photopolymerization and Photochemical Properties
Guillaneuf et al. (2010) investigated the use of a this compound derivative in nitroxide-mediated photopolymerization. Their study provided insights into the photochemical properties of these compounds and their potential applications in material science (Guillaneuf et al., 2010).
Propriétés
IUPAC Name |
methyl 4-(2-oxopyrrolidin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)9-4-6-10(7-5-9)13-8-2-3-11(13)14/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZFCNDOGOKHQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353906 | |
| Record name | methyl 4-(2-oxopyrrolidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
221381-89-1 | |
| Record name | methyl 4-(2-oxopyrrolidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-Pyrrole-2,5-dione, 1,1'-[1,2-ethanediylbis(thio-2,1-phenylene)]bis-](/img/structure/B1605055.png)
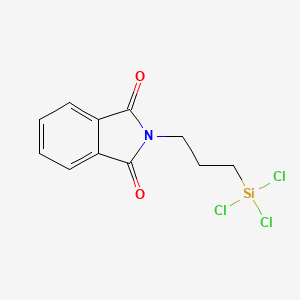


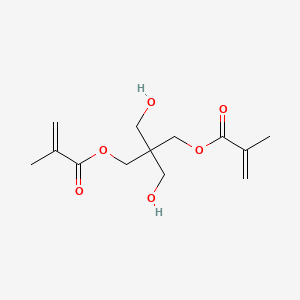


![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, 2-methoxyethyl ester](/img/structure/B1605063.png)

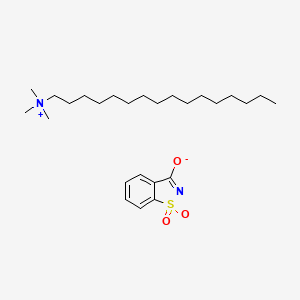

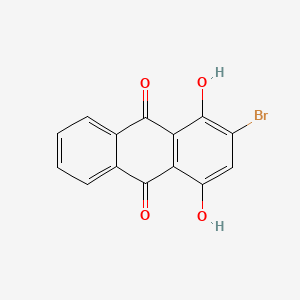
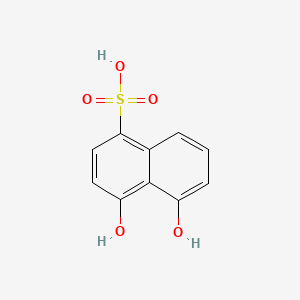
![4,4'-methylenebis[N,N-dimethyl-2-nitroaniline]](/img/structure/B1605076.png)